molecular formula C32H34N8O2 B14144632 1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) CAS No. 524934-55-2

1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)

Cat. No.: B14144632
CAS No.: 524934-55-2
M. Wt: 562.7 g/mol
InChI Key: OFEWGIVHSQFAQO-UHFFFAOYSA-N
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Description

1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to phenyl rings with diazenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) typically involves a multi-step process. One common method starts with the preparation of the diazenyl-substituted phenyl isocyanate, which is then reacted with hexane-1,6-diamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) can undergo various types of chemical reactions, including:

    Oxidation: The diazenyl groups can be oxidized to form azo compounds.

    Reduction: The diazenyl groups can be reduced to form hydrazine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) involves its interaction with specific molecular targets. The diazenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’-hexane-1,6-diylbis(3-phenylurea): Lacks the diazenyl substituents, resulting in different chemical and biological properties.

    1,1’-hexane-1,6-diylbis(3-{4-[(E)-methylphenyldiazenyl]phenyl}urea): Contains methyl-substituted diazenyl groups, which may affect its reactivity and interactions.

Uniqueness

1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is unique due to the presence of the diazenyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

524934-55-2

Molecular Formula

C32H34N8O2

Molecular Weight

562.7 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-[6-[(4-phenyldiazenylphenyl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C32H34N8O2/c41-31(35-25-15-19-29(20-16-25)39-37-27-11-5-3-6-12-27)33-23-9-1-2-10-24-34-32(42)36-26-17-21-30(22-18-26)40-38-28-13-7-4-8-14-28/h3-8,11-22H,1-2,9-10,23-24H2,(H2,33,35,41)(H2,34,36,42)

InChI Key

OFEWGIVHSQFAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCCCCCCNC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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